molecular formula C14H16N4O3S2 B2797913 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097893-04-2

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2797913
CAS No.: 2097893-04-2
M. Wt: 352.43
InChI Key: MQANXULSBYYWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one is a heterocyclic compound featuring a piperazine core substituted with a sulfonyl-linked phenyl group and a 1,2,5-thiadiazole moiety. This compound is structurally analogous to several piperazinyl sulfonyl derivatives investigated for antiproliferative and kinase-inhibitory activities . Its synthesis likely involves coupling reactions between bromo-ethanone intermediates and heterocyclic thiols or amines under inert conditions, as seen in related compounds .

Properties

IUPAC Name

1-[4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-11(19)12-2-4-13(5-3-12)23(20,21)18-8-6-17(7-9-18)14-10-15-22-16-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQANXULSBYYWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiadiazole derivative with piperazine in the presence of a suitable base.

    Sulfonylation: The sulfonyl group is added by reacting the piperazine-thiadiazole intermediate with a sulfonyl chloride derivative.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-acetylphenyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring is known for its ability to cross cellular membranes and interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the provided evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Method References
Target : 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one Piperazine-sulfonyl-phenyl-ethanone 1,2,5-Thiadiazole ~336.39 (estimated) Likely via bromo-ethanone intermediate + thiadiazole coupling (similar to )
T71 : 1-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}ethan-1-one Piperazine-sulfonyl-phenyl-ethanone 2,5-Dimethylphenyl 296.38 Not specified; inferred via sulfonylation of piperazine
T8D : 1-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}ethan-1-one Piperazine-sulfonyl-phenyl-ethanone 5-Chlorothiophene 308.80 Not specified; likely involves chlorothiophene sulfonyl chloride coupling
m2 : 1-(4-(4-((5-chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Piperazine-ethanone linked to chloropyrimidine and dimethyltriazole-phenyl groups 5-Chloropyrimidine, dimethyltriazole 529.00 (calculated) Buchwald-Hartwig coupling with Pd₂(dba)₃, XPhos ligand, reflux in dioxane
w5 : 1-(4-(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Piperazine-ethanone linked to chloropyrimidine and methyltriazole-phenyl groups 5-Chloropyrimidine, methyltriazole 515.00 (calculated) Microwave-assisted coupling in propan-2-ol with HCl

Key Structural and Functional Insights

In contrast, T8D’s 5-chlorothiophene introduces sulfur-mediated hydrophobicity and halogen bonding . m2 and w5 feature triazole-pyrimidine pharmacophores, which are common in kinase inhibitors (e.g., JAK2, EGFR). Their antiproliferative activity may stem from dual targeting of ATP-binding pockets and allosteric sites .

Synthetic Flexibility: The target compound’s synthesis likely mirrors methods in , using bromo-ethanone intermediates and nucleophilic substitution. m2 and w5 employ palladium-catalyzed cross-coupling, enabling precise aryl-amine bond formation . Microwave-assisted synthesis in w5 reduces reaction times compared to traditional reflux .

T8D’s chlorine atom may improve membrane permeability and metabolic stability via electron-withdrawing effects .

Biological Activity

The compound 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one, also known by its CAS number 2097895-19-5, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.

Chemical Structure

The molecular formula of the compound is C12H12N6O2S3C_{12}H_{12}N_{6}O_{2}S_{3}, and it features a unique arrangement that includes a thiadiazole ring and a piperazine moiety. The presence of these heterocycles is often associated with diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

1. Anticancer Activity

Research indicates that derivatives of thiadiazole compounds, including those with piperazine substitutions, show promising anticancer properties. For instance, a study demonstrated that modifications to the piperazine moiety can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptotic cell death has been noted as a crucial mechanism in its anticancer efficacy.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)
4aMCF-751.56
4bMCF-725.21
4cMCF-749.40
4dMCF-7<20
4iMCF-72.32

The table illustrates the structure-activity relationship (SAR) where varying substituents on the piperazine ring significantly influence potency against cancer cells .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits effective inhibition against various bacterial strains. The thiadiazole ring contributes to its bioactivity by acting as a pharmacophore.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

These findings support the potential use of this compound in developing new antimicrobial agents .

The biological effects of the compound are primarily attributed to its interaction with specific molecular targets within cells. For anticancer activity, it is believed to inhibit enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells. Its antimicrobial activity may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives in tumor-bearing mice models. The study demonstrated that compounds similar to this compound exhibited significant tumor reduction compared to control groups, indicating strong in vivo efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1-(4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one?

  • Methodology :

  • Stepwise sulfonation : React 4-(piperazin-1-yl)benzenesulfonyl chloride with 1,2,5-thiadiazole-3-amine under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the sulfonamide intermediate .
  • Acetylation : Introduce the acetyl group via nucleophilic substitution using acetyl chloride in the presence of a base (e.g., K2_2CO3_3) .
  • Purification : High-purity isolation (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical techniques :

  • IR spectroscopy : Validate sulfonyl (1350–1160 cm1^{-1}) and acetyl (1645–1680 cm1^{-1}) functional groups .
  • NMR : 1^1H-NMR peaks at δ 2.5–3.5 ppm (piperazine protons) and δ 7.4–8.1 ppm (aromatic protons) confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Calculate exact mass (C14_{14}H16_{16}N4_4O3_3S2_2) to confirm molecular formula .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening protocols :

  • Enzyme inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based assays .
  • Antimicrobial activity : Employ microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water) .
  • Data collection : Use synchrotron radiation (λ = 0.98 Å) to resolve sulfur-heavy atoms.
  • Software : Process data with CCP4 suite for structure refinement (e.g., REFMAC5, PHASER) .
    • Key parameters :
  • Bond angles at the thiadiazole-piperazine junction (critical for conformational stability).
  • Torsional strain in the sulfonyl-phenyl linkage .

Q. What strategies mitigate contradictions in bioactivity data across studies?

  • Approach :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Species-specific effects : Compare activity in human vs. murine cell models to rule out interspecies variability .

Q. How can structure-activity relationship (SAR) studies enhance target specificity?

  • Design :

  • Analog synthesis : Replace thiadiazole with triazole or oxadiazole to modulate electron density .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to enhance binding to hydrophobic pockets .
    • Validation :
  • Molecular docking (AutoDock Vina) against crystallized targets (e.g., Bcl-2 inhibitors) .
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

  • Protocols :

  • Rodent studies : Administer intravenously (5 mg/kg) to measure plasma half-life (LC-MS/MS quantification) .
  • BBB permeability : Use in situ brain perfusion in rats to assess CNS penetration .
    • Key metrics :
  • Oral bioavailability (%F) and metabolic stability (CYP450 inhibition assays) .

Key Recommendations

  • Prioritize metabolite identification (e.g., sulfoxide derivatives) to assess toxicity .
  • Use chemoinformatics tools (e.g., SwissADME) to predict ADME properties .
  • Collaborate with crystallographers for ligand-protein co-crystallization to guide SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.